molecular formula C12H8N2O2 B3357909 5H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H)-dione CAS No. 76447-29-5

5H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H)-dione

Cat. No.: B3357909
CAS No.: 76447-29-5
M. Wt: 212.2 g/mol
InChI Key: VUMOEZLRLXJCIQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H)-dione can be achieved through various synthetic routes. One common method involves the reductive cyclization of 1-(2-nitrobenzyl)-1H-pyrrole-2-carbaldehyde using catalytic hydrogenation in ethanol at room temperature . Another method includes the treatment of 1-(5-fluoro-2-nitrobenzyl)-2-pyrrolecarbonitrile with zinc dust, acetic acid, and ethanol .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and properties .

Scientific Research Applications

5H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H)-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H)-dione involves its binding to the minor groove of DNA, leading to the disruption of DNA processes and ultimately causing cell death. This compound targets specific DNA sequences, making it a potent cytotoxic agent . The molecular pathways involved include the inhibition of DNA replication and transcription, which are crucial for cell survival .

Comparison with Similar Compounds

Properties

IUPAC Name

5H-pyrrolo[2,1-c][1,4]benzodiazepine-6,11-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O2/c15-11-10-6-3-7-14(10)12(16)8-4-1-2-5-9(8)13-11/h1-7H,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUMOEZLRLXJCIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N3C=CC=C3C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40306634
Record name 5H-Pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40306634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76447-29-5
Record name NSC177993
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=177993
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5H-Pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40306634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H)-dione
Reactant of Route 2
5H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H)-dione
Reactant of Route 3
5H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H)-dione
Reactant of Route 4
5H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H)-dione
Reactant of Route 5
5H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H)-dione
Reactant of Route 6
5H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H)-dione

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